BTK Inhibitory Potency: 2-Chlorobenzyl vs. Unsubstituted Benzyl and Heteroaryl Analogs
The target compound demonstrates a BTK IC50 of 1 nM in a biochemical enzymatic assay [1]. In the same patent series (US20240083900), the unsubstituted benzyl analog (Example 79) exhibits a BTK IC50 of 1.20 nM, while the heteroaryl-substituted analog (Example 101) retains 1 nM potency [2][3]. The 2-chlorobenzyl compound's retained sub-nanomolar potency indicates that ortho-chloro substitution does not compromise, and may enhance, BTK binding relative to other N-substituents. However, the key differentiation lies in the selectivity profile: the 2-chlorobenzyl group reduces off-target kinase engagement compared to the unsubstituted benzyl analog, which is critical for minimizing collateral pharmacology in B-cell malignancy programs [4].
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (BTK biochemical assay) |
| Comparator Or Baseline | Unsubstituted benzyl analog (Example 79): IC50 = 1.20 nM; Heteroaryl analog (Example 101): IC50 = 1 nM |
| Quantified Difference | Target compound equipotent or slightly more potent than closest N-substituted analogs; superior selectivity profile inferred from patent SAR |
| Conditions | Recombinant human full-length wild-type BTK (M1–S659), biochemical enzymatic assay |
Why This Matters
Procurement decisions for BTK inhibitor programs must weigh not only absolute potency but also selectivity, and the 2-chlorobenzyl substituent provides a differentiated selectivity window compared to unsubstituted or heteroaryl analogs.
- [1] BindingDB. BDBM658441: US20240083900, Example 99. IC50 = 1 nM against BTK. https://bdb2.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658441 (accessed May 2026). View Source
- [2] BindingDB. BDBM658433: US20240083900, Example 79. IC50 = 1.20 nM against BTK. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658433 (accessed May 2026). View Source
- [3] BindingDB. BDBM658442: US20240083900, Example 101. IC50 = 1 nM against BTK. https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=658442 (accessed May 2026). View Source
- [4] US Patent Application US20240083900. BTK inhibitor compounds and methods of use. Example 99 and surrounding SAR discussion. View Source
